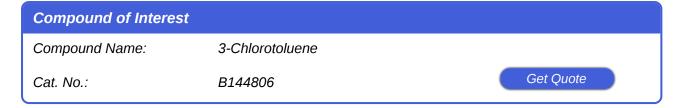


Spectroscopic Analysis of 3-Chlorotoluene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-chlorotoluene**, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] A comprehensive understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in drug development and chemical manufacturing processes. This document presents a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental methodologies for data acquisition, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR spectra of **3-chlorotoluene**.

Table 1: 1H NMR Spectroscopic Data for 3-Chlorotoluene

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.2	m	Aromatic Protons (C4-H, C5-H, C6-H)
~7.0	m	Aromatic Proton (C2-H)
2.31	S	Methyl Protons (-CH3)



Solvent: CDCl3, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 3-

Chlorotoluene

Chemical Shift (δ) ppm	Assignment
139.5	C3 (C-CI)
134.3	C1 (C-CH3)
129.8	C5
128.4	C6
126.3	C4
124.4	C2
21.2	-CH3

Solvent: CDCl3, with broad-band decoupling[3]

Table 3: Key IR Absorption Bands for 3-Chlorotoluene

Wavenumber (cm-1)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (methyl)
~1590, ~1470	Strong	Aromatic C=C Bending
~770	Strong	C-Cl Stretch

Sample Preparation: Liquid Film[1]

Experimental Protocols

The spectroscopic data presented in this guide were acquired using standard analytical techniques. The general methodologies are outlined below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3-chlorotoluene** was prepared by dissolving approximately 5-20 mg of the analyte in a suitable deuterated solvent, typically chloroform-d (CDCl3).[4][5] High-quality 5 mm NMR tubes were used to hold the sample.[5] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[6]

Instrumentation and Data Acquisition:1H and 13C NMR spectra were recorded on an NMR spectrometer, such as a Bruker AC-300.[7] For 1H NMR, the spectrum was acquired at a frequency of 90 MHz.[1] For 13C NMR, broad-band proton decoupling was employed to simplify the spectrum by removing C-H coupling.[3] A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

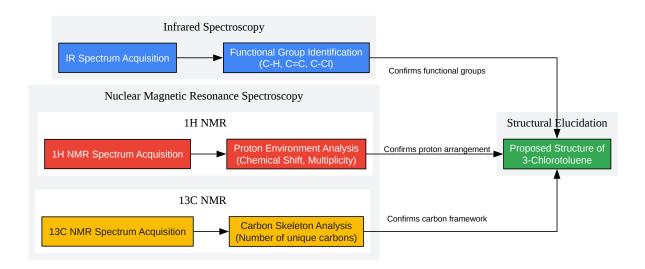
Sample Preparation: For liquid samples like **3-chlorotoluene**, the IR spectrum is typically recorded using a thin film of the neat liquid.[8] This is achieved by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8]

Instrumentation and Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Digilab FTS-14.[9] The spectrum was recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Spectroscopic Analysis Workflow

The structural elucidation of an organic molecule like **3-chlorotoluene** using spectroscopy follows a logical progression. The following diagram illustrates this workflow, where information from different spectroscopic techniques is integrated to confirm the molecular structure.





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Caption: Logical workflow for the structural elucidation of **3-Chlorotoluene** using spectroscopic methods.

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